

An In-Depth Technical Guide to the Spectral Data of 4-(Methylsulfonyl)phenol

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-(Methylsulfonyl)phenol**. Detailed experimental protocols and tabulated spectral data are presented to support researchers in the identification, characterization, and application of this compound in scientific and drug development endeavors.

Chemical Structure and Properties

IUPAC Name: **4-(methylsulfonyl)phenol** Synonyms: 4-Hydroxyphenyl methyl sulfone, p-(Methylsulfonyl)phenol CAS Number: 14763-60-1 Molecular Formula: C₇H₈O₃S Molecular Weight: 172.20 g/mol Appearance: Tan to pink-brown powder.^[1] Melting Point: 90-95 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **4-(Methylsulfonyl)phenol**, along with a typical experimental protocol.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-(Methylsulfonyl)phenol** exhibits distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group.

Table 1: ^1H NMR Spectral Data of **4-(Methylsulfonyl)phenol**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.80 (approx.)	Doublet	2H	Aromatic (ortho to - SO_2CH_3)
7.00 (approx.)	Doublet	2H	Aromatic (ortho to - OH)
3.04	Singlet	3H	$-\text{SO}_2\text{CH}_3$

Solvent: CDCl_3 , Standard: TMS at 0.00 ppm

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ^{13}C NMR Spectral Data of **4-(Methylsulfonyl)phenol**

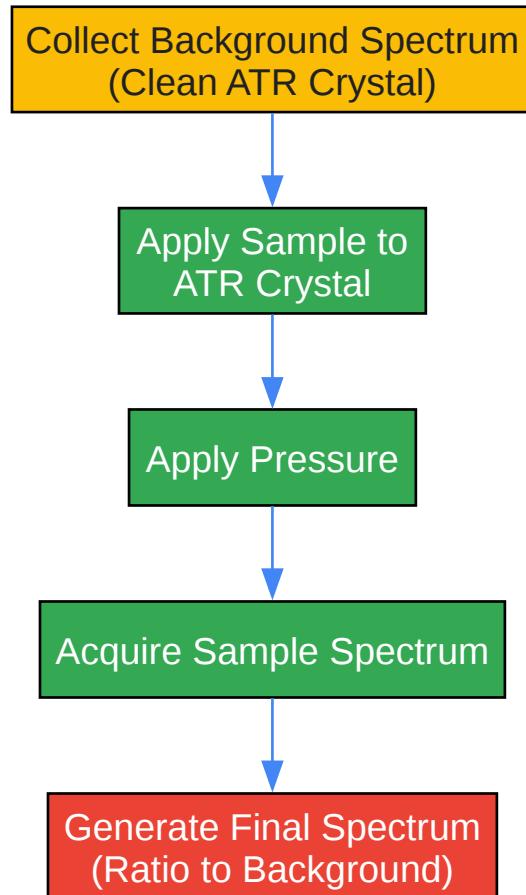
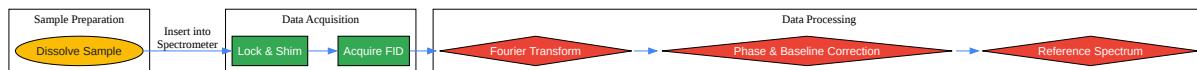
Chemical Shift (δ) ppm	Assignment
161.4	C-OH (aromatic)
130.8	Aromatic CH
129.6	C- SO_2CH_3 (aromatic)
116.3	Aromatic CH
44.9	$-\text{SO}_2\text{CH}_3$

Solvent: CDCl_3

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Methylsulfonyl)phenol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically used.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., `zgpg30` on Bruker instruments) is common to simplify the spectrum to single lines for each unique carbon.
 - Set the number of scans (ns) to achieve an adequate signal-to-noise ratio.
 - A relaxation delay ($d1$) of 1-2 seconds is generally sufficient for qualitative spectra.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
 - Perform baseline correction.



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References

- 1. spectrabase.com [spectrabase.com]
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